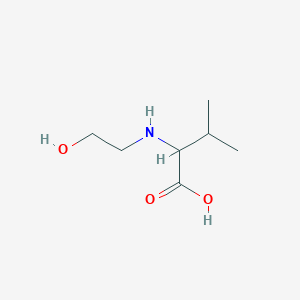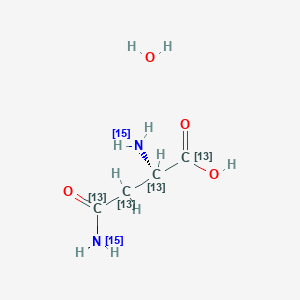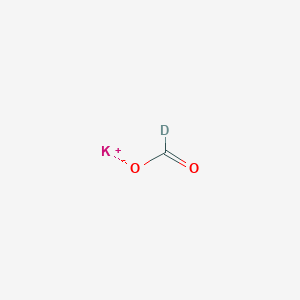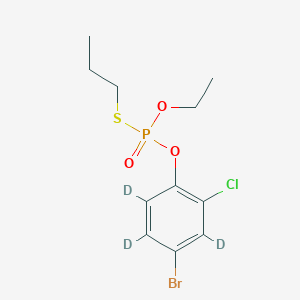
N-(2-Hydroxyethyl)valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)valine is a compound formed by the reaction of ethylene oxide with the N-terminal valine of hemoglobin. It is often used as a biomarker for exposure to ethylene oxide, a genotoxic industrial chemical and sterilant. This compound is significant in toxicology and environmental health studies due to its role in monitoring exposure to harmful substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)valine is typically synthesized through the reaction of ethylene oxide with valine. The reaction involves the nucleophilic attack of the amino group of valine on the ethylene oxide, resulting in the formation of the N-(2-hydroxyethyl) derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of ethylene oxide and valine in a controlled environment. The reaction is monitored to ensure the complete conversion of valine to this compound. The product is then purified using techniques such as chromatography to obtain a high-purity compound suitable for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)valine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)valine has several scientific research applications, including:
Toxicology: Used as a biomarker for exposure to ethylene oxide, helping to monitor and assess the risk of exposure to this harmful chemical.
Environmental Health: Used in studies to evaluate the impact of environmental pollutants on human health.
Medicine: Investigated for its potential role in understanding the mechanisms of diseases related to exposure to toxic substances.
Chemistry: Used in studies to understand the reactivity and behavior of amino acid derivatives.
Mécanisme D'action
N-(2-Hydroxyethyl)valine exerts its effects through the formation of covalent adducts with hemoglobin. Ethylene oxide reacts with the N-terminal valine of hemoglobin to form this compound. This adduct formation is used as a biomarker to monitor exposure to ethylene oxide. The molecular targets involved include the amino groups of valine and the reactive epoxide group of ethylene oxide.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxypropyl)valine: Formed by the reaction of propylene oxide with valine.
N-(2-Cyanoethyl)valine: Formed by the reaction of acrylonitrile with valine.
N-(2-Carbonamide ethyl)valine: Formed by the reaction of acrylamide with valine.
N-(2-Hydroxy-2-carbonamide ethyl)valine: Formed by the reaction of glycidamide with valine.
Uniqueness
N-(2-Hydroxyethyl)valine is unique due to its specific formation from ethylene oxide, a widely used industrial chemical. Its role as a biomarker for ethylene oxide exposure makes it particularly valuable in toxicology and environmental health studies. The formation of similar compounds from other epoxides and reactive chemicals highlights the specificity of this compound for monitoring ethylene oxide exposure.
Propriétés
IUPAC Name |
2-(2-hydroxyethylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNYQRXDVGKEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21768-51-4 |
Source


|
| Record name | 2-Hydroxyethylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021768514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyethylamino)-3-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)



![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)

![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)





